Akebonic Acid

Description

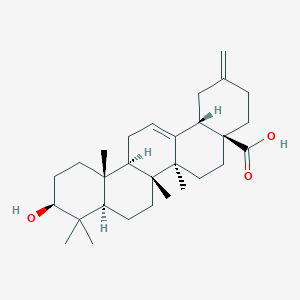

Akebonic acid is a 30-noroleanane triterpenoid saponin primarily isolated from plants in the Lardizabalaceae family, such as Akebia quinata and Stauntonia obovatifoliola, as well as from Salicornia europaea . Its chemical formula is C29H44O3, characterized by a triterpenoid backbone with glycosidic sugar moieties attached . Akebonic acid exhibits diverse biological activities, including:

- Anti-HIV-1 protease activity (IC50 = 12.3 µM)

- Antimicrobial effects against Staphylococcus aureus and Candida albicans

- Inhibition of Aβ42-induced fibril formation (relevant to Alzheimer’s disease)

- Moderate cytotoxicity against human cancer cell lines (e.g., HL-60, SK-N-SH) .

Its structural uniqueness lies in the absence of a methyl group at position 30 (a "nor" feature) and specific glycosylation patterns, which influence its solubility and bioactivity .

Properties

Molecular Formula |

C29H44O3 |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23-,26-,27+,28+,29-/m0/s1 |

InChI Key |

XWVVPZWKCNXREE-VSQYQUPVSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Akebonic Acid vs. Boussingosides A1 and A2

- Boussingoside A1 (16): A 30-noroleanane triterpenoid saponin isolated alongside akebonic acid from S. europaea. It lacks the anti-HIV activity of akebonic acid but demonstrates hypoglycemic effects in mice, reducing blood glucose levels by 35% at 10 mg/kg .

- Boussingoside A2 (17) : Structurally similar to A1 but with an additional hydroxyl group. Its bioactivity remains uncharacterized .

Akebonic Acid vs. Oleanolic Acid Derivatives

Oleanolic acid (C30H48O3), a common triterpenoid aglycone, differs from akebonic acid by retaining the C-30 methyl group. Its derivatives, such as betavulgarosides (from beetroot), exhibit anti-inflammatory and anti-obesity effects via PPARγ activation, contrasting with akebonic acid’s anti-HIV profile .

Paeonenoides A–C

These 24,30-dinortriterpenoids from Paeonia veitchii share a structural resemblance to akebonic acid but feature additional ring modifications. Paeonenoides A and B lack the C-24 methyl group, while paeonenoides C retains it. Their bioactivities are under investigation but are hypothesized to include anti-inflammatory properties .

Functional Analogues

Compound 18 (3-O-[β-D-glucuronopyranosyl-6′-O-methyl ester]-30-norolean-12,20(29)-dien-28-O-[β-D-glucopyranosyl] ester)

Isolated from S. europaea, this compound shares akebonic acid’s 30-noroleanane skeleton but has a glucuronopyranosyl-methyl ester group. It shows strong cytotoxicity against SK-N-SH and HL60 cells (IC50 = 8.2 µM) and inhibits Colletotrichum gloeosporioides .

Hederagenin and Gypsogenin Derivatives

Hederagenin-based saponins (e.g., araliasaponin II ) and gypsogenin derivatives from Stauntonia hexaphylla exhibit anti-tumor and anti-viral activities. Unlike akebonic acid, hederagenin derivatives often target lipid metabolism pathways .

Key Structural and Functional Differences

| Feature | Akebonic Acid | Similar Compounds |

|---|---|---|

| Skeleton | 30-noroleanane | Oleanane (e.g., oleanolic acid), dinor (e.g., paeonenoides) |

| Glycosylation | Glucopyranosyl ester | Varied (e.g., glucuronopyranosyl in compound 18) |

| Bioactivity Focus | Anti-HIV, neuroprotection | Hypoglycemic (boussingosides), anti-inflammatory (oleanolic acid derivatives) |

Q & A

Q. How can researchers design experiments to address conflicting reports on Akebonic Acid’s enzymatic inhibition mechanisms?

- Methodological Answer: Employ a multi-arm study comparing Akebonic Acid’s activity across varying pH levels, cofactors, and enzyme isoforms. Use dose-response curves (log[inhibitor] vs. normalized activity) to calculate IC50 values. Statistical models (e.g., ANOVA with post-hoc Tukey tests) should account for inter-lab variability. Include negative controls (e.g., solvent-only) and validate findings with orthogonal assays (e.g., isothermal titration calorimetry) .

Q. What strategies resolve contradictions in Akebonic Acid’s bioactivity data between in vitro and in vivo models?

- Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue distribution discrepancies. Meta-analysis of existing datasets should stratify results by model organism, dosage, and exposure duration. Transparently report confounding factors (e.g., metabolic degradation pathways) and use sensitivity analysis to identify critical variables .

Q. How should researchers optimize chromatographic conditions for isolating Akebonic Acid from complex biological matrices?

- Methodological Answer: Perform factorial design experiments to evaluate mobile phase composition (e.g., acetonitrile/water ratios), column temperature, and flow rate. Resolution (R) and peak symmetry metrics must be tabulated. Validate methods using spike-and-recovery tests in relevant matrices (e.g., plasma or plant extracts) and report limits of detection/quantification (LOD/LOQ) .

Q. What computational approaches validate Akebonic Acid’s predicted molecular docking interactions with target proteins?

- Methodological Answer: Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation (FEP) calculations to assess binding affinities. Cross-validate docking poses (AutoDock Vina) with experimental mutagenesis data. Report root-mean-square deviation (RMSD) values and energy minimization protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.